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molecular formula C14H13NO2 B1365704 1-(5-(4-Methoxyphenyl)pyridin-2-yl)ethanone

1-(5-(4-Methoxyphenyl)pyridin-2-yl)ethanone

Cat. No. B1365704
M. Wt: 227.26 g/mol
InChI Key: RJUNHDONSBYJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09266873B2

Procedure details

To a stirred solution of toluene and ethanol (9 mL, 2:1) of 1-(5-bromopyridin-2-yl)ethanone (200 mg, 1 mmol) was added (4-methoxyphenyl) boronic acid (304 mg, 2 mmol), 2M Na2CO3 (2.84 mL), and Pd(PPh3)4 (11 mg, 0.01 mmol) under argon atmosphere and heating was continued for 5 hours at 70° C. The reaction mixture was concentrated under vacuum and diluted with water (100 mL) and extracted with EtOAc (2×200 mL). The combined extracts were washed with brine solution (20 mL), and organic layer was dried over Na2SO4 and concentrated under vacuum to obtain crude product. This, on purification by flash chromatography (silica gel, 60-120μ) using 10% ethyl acetate in hexane eluent, afforded 1-(5-(4-methoxyphenyl)pyridin-2-yl)ethanone as off-white solid (200 mg, 88% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.99 (d, 1H), 8.20 (dd, 1H), 7.97 (d, 1H), 7.76 (d, 2H), 7.07 (d, 2H), 3.81 (s, 3H), 2.63 (s, 3H); LC-MS m/z calculated for [M+H]+ 228.27. found 228.4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
304 mg
Type
reactant
Reaction Step One
Quantity
2.84 mL
Type
reactant
Reaction Step One
Quantity
11 mg
Type
catalyst
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.Br[C:9]1[CH:10]=[CH:11][C:12]([C:15](=[O:17])[CH3:16])=[N:13][CH:14]=1.[CH3:18][O:19][C:20]1[CH:25]=[CH:24][C:23](B(O)O)=[CH:22][CH:21]=1.C([O-])([O-])=O.[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(O)C>[CH3:18][O:19][C:20]1[CH:25]=[CH:24][C:23]([C:9]2[CH:10]=[CH:11][C:12]([C:15](=[O:17])[CH3:16])=[N:13][CH:14]=2)=[CH:22][CH:21]=1 |f:3.4.5,^1:38,40,59,78|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(C)=O
Name
Quantity
304 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Name
Quantity
2.84 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
11 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×200 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine solution (20 mL), and organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain crude product
CUSTOM
Type
CUSTOM
Details
This, on purification by flash chromatography (silica gel, 60-120μ)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1C=CC(=NC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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